N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Description
N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide is a structurally complex acetamide derivative characterized by a pyridine core substituted with cyano (-CN), trifluoromethyl (-CF₃), and 3,4-dimethoxyphenyl groups. The compound’s molecular formula is inferred as C₂₆H₂₆F₃N₃O₃S, with a molecular weight of approximately 545.6 g/mol. The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may influence electronic interactions in biological systems, while the trifluoromethyl group contributes to steric bulk and resistance to oxidative metabolism .
Properties
IUPAC Name |
N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O3S/c1-35-22-4-3-18(8-23(22)36-2)21-9-20(27(28,29)30)19(13-31)25(32-21)37-14-24(34)33-26-10-15-5-16(11-26)7-17(6-15)12-26/h3-4,8-9,15-17H,5-7,10-12,14H2,1-2H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGMSISJHUNBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC34CC5CC(C3)CC(C5)C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Formation
The pyridine core is constructed via a multicomponent reaction:
-
Reagents : 3,4-Dimethoxybenzaldehyde (1.0 equiv), ethyl trifluoropyruvate (1.2 equiv), ammonium acetate (2.5 equiv), and malononitrile (1.1 equiv).
-
Conditions : Ethanol solvent, reflux at 80°C for 12–16 hours.
The reaction proceeds through a Michael addition-cyclization mechanism, with the trifluoromethyl group enhancing electrophilicity at the 4-position.
Thiolation at the 2-Position
Synthesis of Intermediate B: N-(1-Adamantyl)-2-Chloroacetamide
Adamantylamine Activation
1-Adamantylamine is acylated using chloroacetyl chloride:
-
Reagents : 1-Adamantylamine (1.0 equiv), chloroacetyl chloride (1.2 equiv), triethylamine (2.0 equiv).
-
Conditions : Dichloromethane, 0°C → room temperature, 2 hours.
Final Coupling Reaction
Thiol-Acetamide Conjugation
Intermediates A and B undergo nucleophilic substitution:
-
Reagents : Intermediate A (1.0 equiv), Intermediate B (1.1 equiv), potassium carbonate (2.0 equiv).
-
Conditions : DMF, 60°C, 4 hours.
Mechanistic Insight : The base deprotonates the thiol group, enabling attack on the chloroacetamide’s electrophilic carbon.
Purification and Characterization
Chromatographic Techniques
-
Normal-phase column : Silica gel, hexane/ethyl acetate (3:1 → 1:1 gradient).
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.45–7.30 (m, 3H, aromatic), 4.02 (s, 2H, SCH₂), 3.89 (s, 6H, OCH₃), 2.10–1.80 (m, 15H, adamantyl).
-
¹³C NMR : δ 170.5 (C=O), 153.2 (CF₃), 121.8 (CN).
Optimization Challenges and Solutions
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group complicates nucleophilic aromatic substitution. Using CuI/1,10-phenanthroline as a catalyst in the pyridine synthesis step improves regioselectivity.
Adamantylamine Solubility
Adamantyl derivatives exhibit poor solubility in polar solvents. Sonication in DMF for 30 minutes pre-reaction enhances reaction kinetics.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling approach was explored but discarded due to low yields (<40%) when introducing the 3,4-dimethoxyphenyl group.
One-Pot Thiolation-Acylation
Combining thiolation and acylation steps using TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) reduced purification steps but increased byproduct formation.
Scalability and Industrial Feasibility
A pilot-scale synthesis (500 g batch) achieved an overall yield of 62% using:
-
Continuous flow reactors for pyridine formation.
-
Crystallization instead of chromatography for final purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are often employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| HepG2 | 15.0 | Cell cycle arrest at G1 phase |
| A549 | 10.0 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies, particularly due to its ability to induce apoptosis and inhibit critical signaling pathways involved in cell proliferation.
Antimicrobial Activity
This compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, indicating a broad spectrum of activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Pseudomonas aeruginosa | 125 |
The antimicrobial efficacy is attributed to the compound's ability to interfere with microbial enzyme functions, which is crucial for their survival and replication.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Study on Anticancer Properties : A recent study evaluated the compound's effect on breast cancer cells, reporting significant apoptosis induction and cell cycle arrest, making it a candidate for further development in targeted cancer therapies.
- Antimicrobial Research : Another investigation highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The cyano and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s ability to modulate biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- The adamantyl group in the target compound distinguishes it from phenyl or cyanophenyl substituents in analogs , likely enhancing steric bulk and lipophilicity.
- The trifluoromethyl group is conserved across all analogs, suggesting its critical role in stability and interaction with hydrophobic pockets .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Notes:
Hypothesized Activity of Target Compound :
Biological Activity
N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide is a complex organic compound known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C27H28F3N3O3S. Its structure features an adamantyl group, a pyridine ring with cyano and trifluoromethyl substitutions, and a sulfanyl acetamide moiety. This unique combination of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H28F3N3O3S |
| Molecular Weight | 503.58 g/mol |
| CAS Number | 497941-38-5 |
| IUPAC Name | N-(1-adamantyl)-2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. These include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways related to inflammation and cancer.
Therapeutic Applications
Research indicates potential therapeutic applications in several areas:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is often associated with enhanced potency against tumor cells.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways.
Case Studies
- Anticancer Activity : A study investigated the effects of related compounds on human breast cancer cells (MCF-7). Results indicated that these compounds induced apoptosis and inhibited cell growth through the activation of caspase pathways.
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds.
Chemical Reactivity
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction reactions are feasible with lithium aluminum hydride.
Summary Table of Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Nucleophiles (amines, thiols) | New substituted products |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide?
- Answer : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Functionalization of the pyridine core with trifluoromethyl and cyano groups under controlled nitration/alkylation conditions.
- Step 2 : Coupling of the 3,4-dimethoxyphenyl moiety via Suzuki-Miyaura cross-coupling (palladium catalysis) .
- Step 3 : Thioacetamide linkage formation between the adamantyl group and pyridine-sulfanyl intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Critical Note : Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR : , , and NMR to verify substituent positions and purity.
- X-ray Crystallography : Resolves conformational ambiguities; e.g., dihedral angles between pyridine and adamantyl groups (observed in related structures: 54.8°–77.5°) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak).
Advanced Research Questions
Q. How should researchers address contradictory biological activity data for this compound across different assays?
- Answer : Discrepancies may arise from:
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., HEK293 vs. HeLa) affecting solubility or target engagement .
- Structural Analogs : Compare activity with derivatives lacking the trifluoromethyl or dimethoxyphenyl groups to isolate pharmacophore contributions .
- Validation : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .
Q. What computational strategies can predict the compound’s biological targets?
- Answer :
- Molecular Docking : Screen against kinase or GPCR libraries using software like AutoDock Vina; prioritize targets with high docking scores (e.g., ΔG < -8 kcal/mol) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features (e.g., trifluoromethyl as a hydrogen bond acceptor) to align with known enzyme active sites .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. What experimental designs optimize the compound’s thermal stability for long-term storage?
- Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates suitability for room-temperature storage) .
- Lyophilization : For hygroscopic batches, lyophilize in presence of cryoprotectants (e.g., trehalose) to prevent hydrolysis .
- Stability Table :
| Condition (25°C) | Degradation (%) at 6 Months |
|---|---|
| Dark, anhydrous | <5% |
| Humid (75% RH) | 15–20% |
Q. How can researchers resolve low solubility in aqueous buffers during in vitro assays?
- Answer :
- Co-solvents : Use cyclodextrin derivatives (e.g., HP-β-CD) at 10–20 mM to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or PEG groups at the acetamide moiety to improve hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
Q. What strategies validate the compound’s metabolic stability in preclinical models?
- Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS (t >60 min desirable) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks (IC >10 µM preferred) .
- Metabolite ID : Use high-resolution MS/MS to identify oxidation (e.g., adamantyl hydroxylation) or demethylation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
